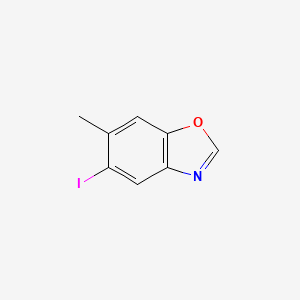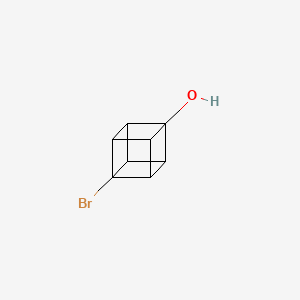
4-Bromocuban-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromocuban-1-ol: is a chemical compound with the molecular formula C8H7BrO. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a hydroxyl group on the cubane framework makes this compound an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromocuban-1-ol can be synthesized through several methods. One common approach involves the bromination of cubane followed by hydroxylation. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive bromine and hydroxylation agents.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromocuban-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Formation of carbonyl compounds
Reduction: Formation of cubane derivatives with hydrogen replacing bromine
Substitution: Formation of cubane derivatives with various functional groups replacing bromine
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromocuban-1-ol is used as a building block in organic synthesis
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems. It can be used in the design of molecular probes and bioactive molecules.
Medicine: Research into this compound’s potential medicinal properties is ongoing. Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it valuable for creating high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Bromocuban-1-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-butanol: A primary alcohol with a bromine atom, used in organic synthesis.
4-Chloro-1-butanol: Similar to 4-Bromo-1-butanol but with a chlorine atom.
6-Bromo-1-hexanol: A longer-chain alcohol with a bromine atom.
5-Bromo-1-pentanol: Another brominated alcohol with a different chain length.
Uniqueness: 4-Bromocuban-1-ol stands out due to its cubane structure, which imparts unique steric and electronic properties
Eigenschaften
Molekularformel |
C8H7BrO |
|---|---|
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
4-bromocuban-1-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6,10H |
InChI-Schlüssel |
ANRCRDFQDMCTDC-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1(C5C2C3(C45)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
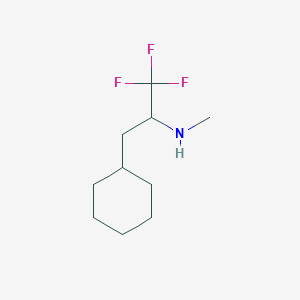

![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
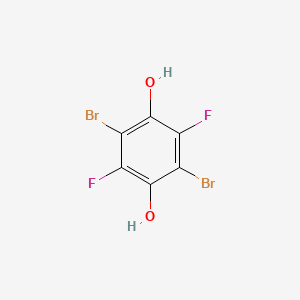
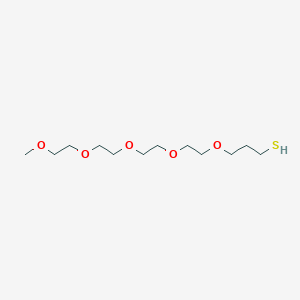
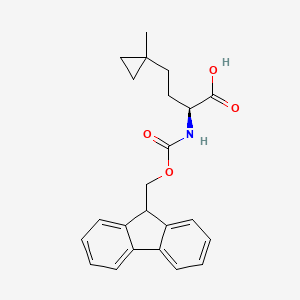

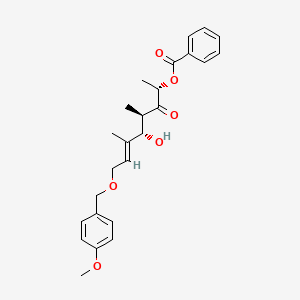
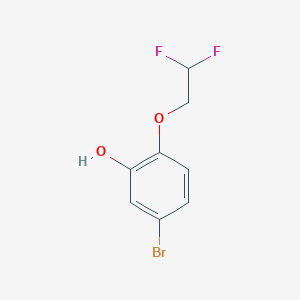
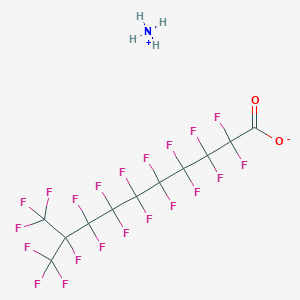

![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
